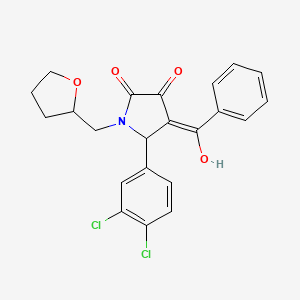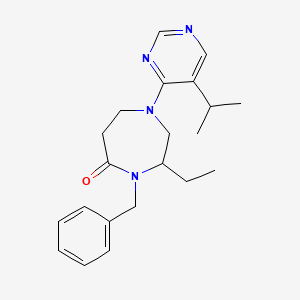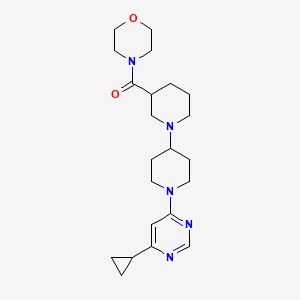![molecular formula C17H14Cl2N2O4 B5324283 1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one, also known as DCPP, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In materials science, this compound acts as a fluorescent probe by emitting light when exposed to ultraviolet radiation. In environmental science, this compound acts as a pesticide by inhibiting the activity of acetylcholinesterase in insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicinal chemistry, this compound has been shown to reduce inflammation and cancer cell proliferation. In materials science, this compound emits light when exposed to ultraviolet radiation. In environmental science, this compound inhibits the activity of acetylcholinesterase in insects, leading to paralysis and death.
实验室实验的优点和局限性
One advantage of using 1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one in lab experiments is its versatility, as it can be used in various fields. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers handling the compound.
未来方向
There are several future directions for 1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one research. In medicinal chemistry, further studies can be conducted to investigate the potential of this compound as an anti-inflammatory and anticancer agent. In materials science, this compound can be further explored for its ability to act as a fluorescent probe and as a precursor for the synthesis of metal-organic frameworks. In environmental science, this compound can be studied for its potential use as a safer and more effective pesticide.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs, materials, and pesticides that can benefit society.
合成方法
1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 3,4-dichloroacetophenone with 4-ethoxy-2-nitroaniline in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
科学研究应用
1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. In materials science, this compound has been explored for its ability to act as a fluorescent probe and as a precursor for the synthesis of metal-organic frameworks. In environmental science, this compound has been studied for its potential use as a pesticide.
属性
IUPAC Name |
(Z)-1-(3,4-dichlorophenyl)-3-(4-ethoxy-2-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c1-2-25-12-4-6-15(16(10-12)21(23)24)20-8-7-17(22)11-3-5-13(18)14(19)9-11/h3-10,20H,2H2,1H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQVQUPLDXQSTN-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)
![2-[(3,5-dichloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5324238.png)


![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-methylphenyl)acetamide](/img/structure/B5324270.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)
